molecular formula C16H16N2O2 B6368745 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine CAS No. 1261896-28-9

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine

Cat. No.: B6368745
CAS No.: 1261896-28-9
M. Wt: 268.31 g/mol
InChI Key: JHLGDNQMIVKNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the second position and a pyrrolidinylcarbonylphenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Formation of the Pyrrolidinylcarbonylphenyl Group: This step involves the introduction of the pyrrolidinylcarbonylphenyl group onto the pyridine ring. This can be achieved through a series of reactions including acylation and cyclization.

    Hydroxylation: The final step involves the introduction of the hydroxy group at the second position of the pyridine ring. This can be achieved through selective hydroxylation reactions using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactions: Conducting the reactions in large batches to produce significant quantities.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinylcarbonylphenyl moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    2-Hydroxy-6-phenylpyridine: Similar structure but lacks the pyrrolidinylcarbonyl group.

    2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.

    2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)benzene: Similar structure but with a benzene ring instead of pyridine.

Uniqueness: 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of both the hydroxy group and the pyrrolidinylcarbonylphenyl moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-8-4-7-14(17-15)12-5-3-6-13(11-12)16(20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLGDNQMIVKNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683208
Record name 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-28-9
Record name 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.